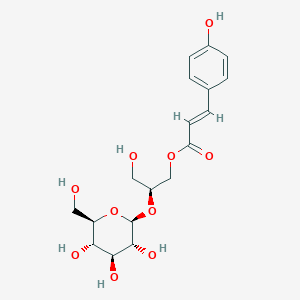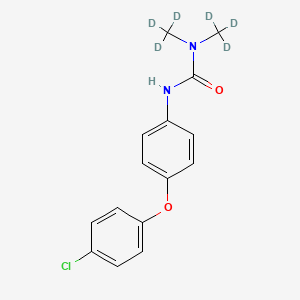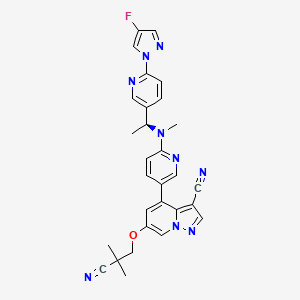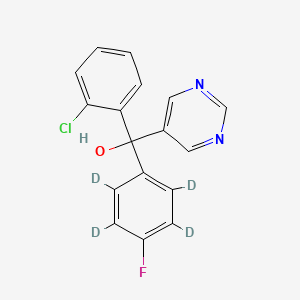
Nuarimol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuarimol-d4 is a deuterium-labeled version of Nuarimol, a fungicide used to control fungal diseases in crops. The incorporation of deuterium atoms into the molecular structure of Nuarimol enhances its stability and allows for more precise tracking in scientific studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic profiles of Nuarimol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nuarimol-d4 involves the incorporation of deuterium atoms into the Nuarimol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Nuarimol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Nuarimol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Nuarimol in biological systems.
Metabolic Studies: Investigating the metabolic pathways and intermediates of Nuarimol.
Environmental Studies: Tracking the fate and transport of Nuarimol in the environment.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Nuarimol-d4 exerts its effects by inhibiting the biosynthesis of sterols in fungal cells. This inhibition disrupts the cell membrane structure and function, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the sterol biosynthesis pathway, such as lanosterol 14α-demethylase.
Comparison with Similar Compounds
Nuarimol-d4 is similar to other deuterium-labeled compounds used in research. Some similar compounds include:
Fenarimol-d4: Another deuterium-labeled fungicide used in similar research applications.
Tebuconazole-d4: A deuterium-labeled triazole fungicide used for studying pharmacokinetics and metabolism.
Uniqueness
The uniqueness of this compound lies in its specific application for studying the pharmacokinetics and metabolic profiles of Nuarimol. The incorporation of deuterium atoms provides enhanced stability and allows for precise tracking in various research studies.
Properties
Molecular Formula |
C17H12ClFN2O |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-pyrimidin-5-yl-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D |
InChI Key |
SAPGTCDSBGMXCD-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)(C3=CN=CN=C3)O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


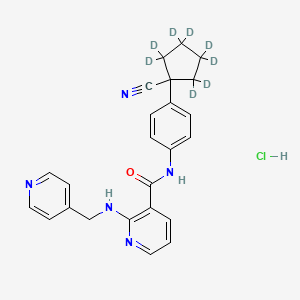
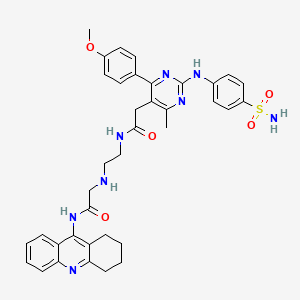
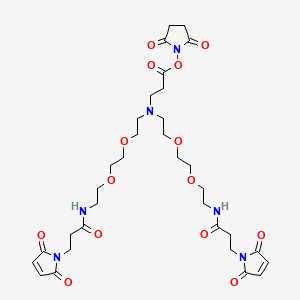
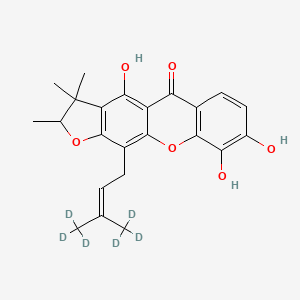
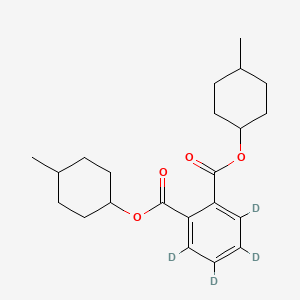
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
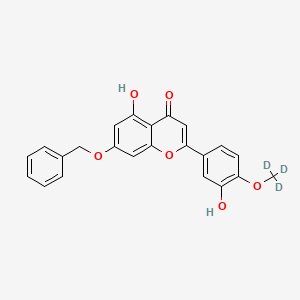
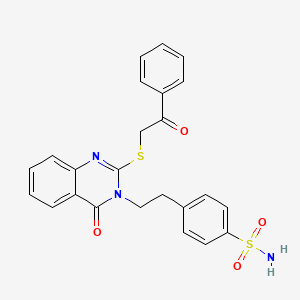
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
